Cas no 148717-90-2 (Squalamine)

Squalamine 化学的及び物理的性質
名前と識別子
-
- Cholestane-7,24-diol,3-[[3-[(4-aminobutyl)amino]propyl]amino]-, 24-(hydrogen sulfate), (3b,5a,7a,24R)-
- Cholestane-7,24-diol,3-[[3-[(4-aminobutyl)amino]propyl]amino]-, 24-(hydrogen sulfate), (3b,5a,...
- MSI-1256
- squalamine
- (3beta,5alpha,7alpha,24R)-3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate
- (3β,5α,7α)-3-[[3-((4-Aminobutyl)amino)propyl]amino]cholestane-7,24-diol-24-hydrogen sulfate
- MSI 1256
- 3beta-N-1-(N-(3-(4-Aminobutyl))-1,3-diaminopropane)-7alpha,24-dihydroxy-5alpha-cholestane 24-sulfate
- HY-16468
- F8PO54Z4V7
- NS00071902
- UNII-F8PO54Z4V7
- 3-((3-(4-(Aminobutyl)amino)propyl)amio)cholestane-7,24-diol 24-(hydrogen sulfate), (3beta,5alpha,7alpha,24R)-
- SCHEMBL12836
- SQUALAMINE [WHO-DD]
- 148717-90-2
- CHEBI:80765
- 3beta-N-1-(N-[3-(4-aminobutyl)]- 1,3-diaminopropane)-7alpha,24R-dihydroxy-5alpha-cholestane 24-sulfate
- F85142
- DTXSID40869971
- GTPL10861
- Squalamine [INN]
- (3beta,5alpha,7alpha,24R)-3-((3-(4-(Aminobutyl)amino)propyl)amio)cholestane-7,24-diol 24-(hydrogen sulfate)
- LMST05050024
- [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
- MS-30835
- Q15427852
- SQUALAMINE [MI]
- DB06461
- 7alpha-Hydroxy, 3beta-spermidine
- UIRKNQLZZXALBI-MSVGPLKSSA-N
- Cholestane-7,24-diol, 3-((3-(4-(aminobutyl)amino)propyl)amio)-, 24-(hydrogen sulfate), (3beta,5alpha,7alpha,24R)-
- CHEMBL444929
- AKOS030526099
- MSI-1256F (squalamine lactate)
- 320725-47-1
- {[(3R,6R)-6-[(1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-({3-[(4-aminobutyl)amino]propyl}amino)-9-hydroxy-2,15-dimethyltetracyclo[8.7.0.0,.0,]heptadecan-14-yl]-2-methylheptan-3-yl]oxy}sulphonate
- CHOLESTANE-7,24-DIOL, 3-((3-((4-AMINOBUTYL)AMINO)PROPYL)AMINO)-, 24-(HYDROGEN SULFATE), (3BETA,5ALPHA,7ALPHA,24R)-, (2S)-2-HYDROXYPROPANOATE (SALT), HYDRATE
- Squalamine lactate (USAN)
- Squalamine lactate [USAN]
- 4WE915J1KX
- SQUALAMINE LACTATE [WHO-DD]
- NSC715056
- MSI-1256F
- escualamina
- Cholestane-7,24-diol, 3-((3-((4-aminobutyl)amino)propyl)amino)-, 24-(hydrogen sulfate), (3beta,5alpha,7alpha,24R)-, (2S)-2-hydroxypropanoate (salt)
- (((3R,6R)-6-((1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-((3-((4-aminobutyl)amino)propyl)amino)-9-hydroxy-2,15-dimethyltetracyclo(8.7.0.0,.0,)heptadecan-14-yl)-2-methylheptan-3-yl)oxy)sulphonate
- {[(3R,6R)-6-[(1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-({3-[(4-aminobutyl)amino]propyl}amino)-9-hydroxy-2,15-dimethyltetracyclo[8.7.0.0,.0,]heptadecan-14-yl]-2-methylheptan-3-yl]oxy}sulfonate
- (((3R,6R)-6-((1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-((3-((4-aminobutyl)amino)propyl)amino)-9-hydroxy-2,15-dimethyltetracyclo(8.7.0.0,.0,)heptadecan-14-yl)-2-methylheptan-3-yl)oxy)sulfonate
- DTXCID90820895
- {[(3R,6R)-6-[(1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-({3-[(4-aminobutyl)amino]propyl}amino)-9-hydroxy-2,15-dimethyltetracyclo[8.7.0.0,.0,]heptadecan-14-yl]-2-methylheptan-3-yl]oxy}sulphonic acid
- DA-67737
- ((3R,6R)-6-((3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-(3-(4-aminobutylamino)propylamino)-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-2-methylheptan-3-yl) hydrogen sulfate
- MSI 1256F
- squalaminum
- CHOLESTANE-7,24-DIOL, 3-((3-((4-AMINOBUTYL)AMINO)PROPYL)AMINO)-, 24-(HYDROGEN SULFATE), (3.BETA.,5.ALPHA.,7.ALPHA.,24R)-, (2S)-2-HYDROXYPROPANOATE (SALT), HYDRATE
- UNII-BB0CTI216I
- (((3R,6R)-6-((1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-((3-((4-aminobutyl)amino)propyl)amino)-9-hydroxy-2,15-dimethyltetracyclo(8.7.0.0,.0,)heptadecan-14-yl)-2-methylheptan-3-yl)oxy)sulphonic acid
- Squalamine
-
- インチ: InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1
- InChIKey: UIRKNQLZZXALBI-MSVGPLKSSA-N
- ほほえんだ: C[C@@]12[C@](C[C@@H](O)[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@]4([H])[C@@H](CC[C@H](C(C)C)OS(=O)(O)=O)C)([H])C[C@@H](NCCCNCCCCN)CC1
計算された属性
- せいみつぶんしりょう: 627.46400
- どういたいしつりょう: 627.46449336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 43
- 回転可能化学結合数: 16
- 複雑さ: 976
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 142Ų
じっけんとくせい
- 色と性状: 粉末Powder:
- 密度みつど: 1.13±0.1 g/cm3(Predicted)
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: 生物体外In Vitro:DMSO溶解度100 mg/mL(159.25 mM;Need ultrasonic)
- PSA: 142.29000
- LogP: 8.11610
Squalamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Squalamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1265777-10mg |
squalamine |
148717-90-2 | 98% | 10mg |
$2340 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S860718-1mg |
Squalamine |
148717-90-2 | >98% | 1mg |
¥7,128.00 | 2022-08-31 | |
TRC | S213105-.2mg |
Squalamine |
148717-90-2 | .2mg |
$ 230.00 | 2022-06-03 | ||
MedChemExpress | HY-16468-50mg |
Squalamine |
148717-90-2 | ≥98.0% | 50mg |
¥50000 | 2023-08-31 | |
1PlusChem | 1P00AC2G-10mg |
squalamine |
148717-90-2 | 98% | 10mg |
$1639.00 | 2024-06-20 | |
A2B Chem LLC | AE81400-1mg |
Squalamine |
148717-90-2 | 98% | 1mg |
$485.00 | 2024-04-20 | |
A2B Chem LLC | AE81400-10mg |
Squalamine |
148717-90-2 | 98% | 10mg |
$1435.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1265777-5mg |
squalamine |
148717-90-2 | 98% | 5mg |
$2035 | 2025-02-21 | |
eNovation Chemicals LLC | Y1265777-1mg |
squalamine |
148717-90-2 | 98% | 1mg |
$1045 | 2025-02-21 | |
eNovation Chemicals LLC | Y1265777-1mg |
squalamine |
148717-90-2 | 98% | 1mg |
$810 | 2024-06-06 |
Squalamine 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Squalamineに関する追加情報
Professional Introduction to Squalamine (CAS No. 148717-90-2)
Squalamine, a naturally occurring terpenoid amine, is a compound with the chemical formula C27H41N3O. Its CAS number 148717-90-2 identifies it as a unique and biologically active molecule with significant potential in pharmaceutical research and development. Derived from the liver of dogfish sharks, Squalamine has garnered considerable attention in recent years due to its multifaceted biological activities and therapeutic applications.
The structure of Squalamine consists of a triterpenoid backbone with three hydroxyl groups and an amine functional group, which contribute to its unique pharmacological properties. This complex molecular architecture allows Squalamine to interact with various cellular targets, making it a promising candidate for treating a range of diseases, particularly those involving angiogenesis, inflammation, and cancer.
Recent studies on Squalamine have highlighted its potent anti-angiogenic effects, which are critical in combating tumor growth and metastasis. Angiogenesis, the formation of new blood vessels, is a vital process in normal physiological functions but becomes dysregulated in diseases like cancer. Squalamine has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis, thereby starving tumors of their blood supply.
In addition to its anti-angiogenic properties, Squalamine exhibits significant anti-inflammatory effects. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, autoimmune conditions, and cancer. Preclinical research indicates that Squalamine can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This makes it a potential therapeutic agent for conditions where inflammation plays a central role.
The pharmacokinetic profile of Squalamine has also been extensively studied. Unlike many small-molecule drugs, Squalamine exhibits good oral bioavailability and can penetrate the blood-brain barrier, making it suitable for treating central nervous system disorders. Its ability to cross this barrier is particularly noteworthy, as many neurotherapeutic agents struggle with this limitation.
One of the most exciting areas of research involving Squalamine is its application in cancer therapy. Clinical trials have demonstrated its efficacy in reducing tumor growth and improving survival rates in patients with advanced solid tumors. The compound's ability to inhibit both angiogenesis and tumor cell proliferation makes it a versatile therapeutic option for oncology. Furthermore, its low toxicity profile suggests that it may be well-tolerated by patients compared to traditional chemotherapeutic agents.
Another emerging field where Squalamine shows promise is in the treatment of age-related macular degeneration (AMD). AMD is a leading cause of vision loss in elderly populations and is characterized by abnormal blood vessel growth in the retina. Studies have shown that Squalamine can prevent choroidal neovascularization, a key pathological feature of AMD, thereby preserving vision in affected individuals.
The mechanism of action behind Squalamine's therapeutic effects involves multiple pathways. It has been found to interact with various cellular receptors and enzymes, including those involved in cell signaling, adhesion, and migration. For instance, Squalamine can block the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix components and facilitate tumor invasion.
In recent years, there has been growing interest in developing Squalamine-based drug formulations for clinical use. Researchers are exploring various delivery systems to enhance its bioavailability and targeted action. Nanoparticle-based delivery systems, for example, have shown promise in improving the efficacy of Squalamine while reducing side effects.
The future directions of Squalamine research are vast and exciting. Ongoing studies aim to elucidate its full spectrum of biological activities and identify new therapeutic applications. Additionally, researchers are working on optimizing synthetic routes to produce Squalamine more cost-effectively and sustainably.
In conclusion,Squalamine (CAS No. 148717-90-2) is a remarkable natural product with significant therapeutic potential across multiple disease areas. Its unique chemical structure and diverse biological activities make it a valuable compound for pharmaceutical innovation. As research continues to uncover new insights into its mechanisms of action and applications,Squalamine is poised to play an increasingly important role in modern medicine.
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